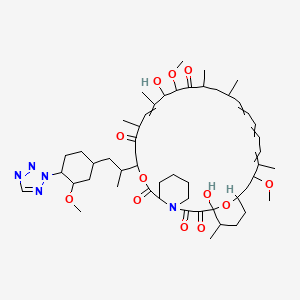

42-(2-Tetrazolyl)rapamycin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C52H79N5O12 |

|---|---|

Molekulargewicht |

966.2 g/mol |

IUPAC-Name |

1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3 |

InChI-Schlüssel |

IURNHYDSJVLLPN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of 42-(2-Tetrazolyl)rapamycin: An mTORC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound originally discovered as an antifungal agent and later identified to have potent immunosuppressive and antiproliferative properties.[1] As a member of the rapalog class of drugs, which includes well-studied compounds like temsirolimus, everolimus, and ridaforolimus, this compound functions as a highly specific inhibitor of the mammalian target of rapamycin (mTOR).[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing upon the extensive research conducted on its structural analogs. The focus will be on the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this pathway.

The Central Role of mTOR and Its Complexes

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][4][5] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status.[6][7] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3]

-

mTORC1: This complex is sensitive to rapamycin and its analogs. It is a master regulator of protein synthesis and cell growth, responding to a wide array of environmental cues.[1][3]

-

mTORC2: Generally considered rapamycin-insensitive, although prolonged treatment can affect its assembly and function in some cell types.[3] mTORC2 is primarily involved in cell survival and cytoskeletal organization.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action for this compound, like other rapalogs, is not a direct inhibition of the mTOR kinase domain. Instead, it follows a more nuanced allosteric inhibition model:

-

Intracellular Binding: this compound, being cell-permeable, enters the cell and binds to the intracellular protein FK506-binding protein 12 (FKBP12).[8] This binding is a prerequisite for its inhibitory activity.

-

Formation of the Inhibitory Complex: The formation of the this compound-FKBP12 complex creates a new molecular entity.[1]

-

Allosteric Inhibition of mTORC1: This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1][9] This binding event does not directly block the ATP-binding site of the kinase. Instead, it is thought to induce a conformational change that disrupts the interaction between mTOR and its substrates, effectively inhibiting mTORC1 signaling.[9]

-

Downstream Signaling Suppression: The inhibition of mTORC1 leads to a cascade of downstream effects:

-

Inhibition of Protein Synthesis: mTORC1 normally phosphorylates and activates S6 kinase 1 (S6K1) and inactivates the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7] By inhibiting mTORC1, this compound prevents the phosphorylation of these key targets. This leads to the dephosphorylation and activation of 4E-BP1, which then binds to and sequesters the translation initiation factor eIF4E, ultimately suppressing the translation of mRNAs crucial for cell cycle progression and growth.[7]

-

Cell Cycle Arrest: The reduction in protein synthesis and the suppression of key cell cycle regulators result in a G1 phase cell cycle arrest.[10][11]

-

Anti-Angiogenic Effects: mTORC1 inhibition has been shown to reduce the expression of hypoxia-inducible factor 1α (HIF-1α), a key transcription factor for genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[10][12] This leads to a decrease in tumor vascularization.[13]

-

Quantitative Data on Rapalog Activity

The following table summarizes key quantitative data for well-characterized rapalogs, providing a comparative context for the expected potency of this compound.

| Compound | Target | IC50 | EC50 (VEGF Production) | Notes |

| Ridaforolimus | mTOR | 0.2 nM | 0.1 nM | Potent, cell-permeable mTOR inhibitor.[14] |

| Everolimus | mTORC1 | Sub-nanomolar to micromolar range (cell-type dependent) | Not explicitly stated | Orally available, selective inhibitor of mTOR.[13] |

| Temsirolimus | mTOR | Not explicitly stated | Not explicitly stated | Inhibits mTOR kinase activity.[10] |

Experimental Protocols

The elucidation of the mechanism of action of mTOR inhibitors relies on a variety of established experimental protocols.

Western Blotting for Phosphoprotein Analysis

-

Objective: To assess the phosphorylation status of key downstream targets of mTORC1 (e.g., S6, 4E-BP1) as a measure of pathway inhibition.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HT-1080) are cultured to a suitable confluency.[15] Cells are then treated with varying concentrations of the mTOR inhibitor (e.g., ridaforolimus) for a specified duration (e.g., 2 hours).[15]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-S6, phospho-4E-BP1) and total protein levels as a loading control (e.g., GAPDH).[15]

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

-

In Vitro Proliferation Assays

-

Objective: To determine the effect of the mTOR inhibitor on cell growth and viability.

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Drug Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the mTOR inhibitor.

-

Incubation: The plates are incubated for a period of time that allows for multiple cell doublings (e.g., 72 hours).[15]

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

-

VEGF Production Assay

-

Objective: To measure the effect of the mTOR inhibitor on the secretion of Vascular Endothelial Growth Factor (VEGF), an indicator of anti-angiogenic potential.

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with the mTOR inhibitor as described for the Western blotting protocol.

-

Conditioned Media Collection: After the treatment period, the cell culture supernatant (conditioned media) is collected.

-

ELISA: The concentration of VEGF in the conditioned media is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The amount of VEGF produced in treated cells is compared to that in untreated control cells.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of mTORC1 Inhibition

Caption: mTORC1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing Drug Efficacy

Caption: A typical experimental workflow for evaluating an mTOR inhibitor.

Logical Relationship of the Mechanism of Action

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound, as a rapamycin analog, exerts its therapeutic effects through the well-established mechanism of mTORC1 inhibition. By forming an inhibitory complex with FKBP12, it allosterically hinders the function of mTORC1, a critical node in cellular regulation. This leads to the suppression of protein synthesis, cell cycle arrest, and anti-angiogenic effects, which are the hallmarks of this class of targeted therapies. The experimental protocols and quantitative data from related compounds provide a robust framework for the continued investigation and development of this compound as a potential therapeutic agent in oncology and other diseases characterized by aberrant mTOR signaling.

References

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ridaforolimus | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ridaforolimus - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Everolimus? [synapse.patsnap.com]

- 7. What is the mechanism of Temsirolimus? [synapse.patsnap.com]

- 8. Temsirolimus: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 9. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. Mechanistic Target of Rapamycin (mTOR) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncologynewscentral.com [oncologynewscentral.com]

- 13. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]

- 14. rapamycin.us [rapamycin.us]

- 15. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis of 42-(2-Tetrazolyl)rapamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin. This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers and professionals in drug development.

Introduction

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with well-established immunosuppressive and antiproliferative properties. Its mechanism of action involves the formation of a complex with the intracellular protein FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1] Modifications at the C42 hydroxyl group of rapamycin have led to the development of numerous analogs, known as "rapalogs," with altered pharmacokinetic and pharmacodynamic profiles. This compound is one such analog, where the hydroxyl group is replaced by a 2-substituted tetrazole ring. This modification can influence the molecule's polarity, metabolic stability, and interaction with its biological targets.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing from rapamycin. The first step involves the activation of the C42 hydroxyl group to create a good leaving group, followed by a nucleophilic substitution with tetrazole.

The initial activation of the C42 hydroxyl group is achieved by reacting rapamycin with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base, such as 2,6-lutidine. This reaction selectively forms the highly reactive intermediate, rapamycin-42-triflate. The selectivity for the C42 position over other hydroxyl groups in the rapamycin molecule is attributed to its greater steric accessibility.

The subsequent reaction of rapamycin-42-triflate with tetrazole in the presence of a suitable base, such as N,N-diisopropylethylamine (DIEA), leads to the formation of a mixture of two isomeric products: 42-(1-Tetrazolyl)rapamycin (zotarolimus) and the desired this compound. The tetrazole anion can attack the C42 position through either the N1 or N2 nitrogen atom, resulting in the two constitutional isomers. These isomers can then be separated using chromatographic techniques.

Experimental Protocols

Step 1: Synthesis of Rapamycin-42-triflate

This procedure is based on established methods for the activation of hydroxyl groups in rapamycin analogs.

Materials:

-

Rapamycin

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

2,6-Lutidine

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve rapamycin in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 2,6-lutidine to the solution and stir for 10 minutes.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the cooled solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude rapamycin-42-triflate. This intermediate is typically used in the next step without further purification due to its instability.

Step 2: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric zotarolimus and general methods for tetrazole alkylation. The reaction yields a mixture of 42-(1-Tetrazolyl)rapamycin and this compound.

Materials:

-

Crude Rapamycin-42-triflate

-

Tetrazole

-

N,N-Diisopropylethylamine (DIEA)

-

Acetone, anhydrous

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve the crude rapamycin-42-triflate in anhydrous acetone under an inert atmosphere.

-

Add tetrazole to the solution.

-

Add N,N-diisopropylethylamine (DIEA) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction time can range from 2 to 24 hours.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting residue contains a mixture of 42-(1-Tetrazolyl)rapamycin and this compound.

Purification: Separation of Isomers

The two isomers, 42-(1-Tetrazolyl)rapamycin and this compound, can be separated by column chromatography. It has been noted that this compound is the less polar of the two isomers.

Method:

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in heptane or a similar solvent system.

-

Technique: Standard flash column chromatography or more advanced techniques like cascade chromatography can be employed for efficient separation. The fractions should be monitored by TLC or HPLC to identify and isolate the desired this compound isomer.

Data Presentation

While a specific yield for the 2-tetrazolyl isomer is not widely reported, the synthesis of the related 1-tetrazolyl isomer (zotarolimus) has been documented with a yield of approximately 23%. It is expected that the reaction will produce a mixture of both isomers, and the yield of the 2-isomer will be a fraction of the total product.

| Compound | Formula | Molecular Weight ( g/mol ) | Known Yield | Physical Appearance | Purity |

| Rapamycin | C₅₁H₇₉NO₁₃ | 914.17 | - | White to off-white solid | >98% |

| Rapamycin-42-triflate | C₅₂H₇₈F₃NO₁₅S | 1046.23 | Not isolated | - | Used in situ |

| 42-(1-Tetrazolyl)rapamycin (Zotarolimus) | C₅₂H₇₉N₅O₁₂ | 966.21 | ~23% | White solid | >98% |

| This compound | C₅₂H₇₉N₅O₁₂ | 966.21 | Not specified | White to off-white solid | 95.78% (commercial sample) |

Analytical Data: Specific analytical data such as melting point, ¹H NMR, and ¹³C NMR for this compound are not readily available in the public domain. However, a commercial supplier's Certificate of Analysis indicates that the ¹H NMR and LCMS data are consistent with the structure. For reference, the complete ¹H and ¹³C NMR assignments for the isomeric 42-(1-Tetrazolyl)rapamycin (zotarolimus) have been published and can be used for comparative analysis.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

mTOR Signaling Pathway

Caption: Simplified mTOR signaling pathway and inhibition by this compound.

Mechanism of Action

This compound, like its parent compound, functions as an inhibitor of the mTOR signaling pathway. The process begins with the binding of the rapamycin analog to the intracellular protein FKBP12. This drug-protein complex then interacts with the FRB (FKBP-rapamycin binding) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1). This allosteric inhibition prevents mTORC1 from phosphorylating its downstream targets, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these key proteins leads to the downregulation of protein synthesis and ultimately results in the arrest of the cell cycle in the G1 phase, thereby inhibiting cell growth and proliferation. This mechanism of action is central to the immunosuppressive and anticancer effects of rapamycin and its analogs.

References

An In-depth Technical Guide on 42-(2-Tetrazolyl)rapamycin as an mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent immunosuppressant and anti-proliferative agent, rapamycin. While specific public data on this particular analog is limited, it serves as a prime example of the extensive efforts to modify the C42-hydroxyl group of the rapamycin macrocycle to enhance its therapeutic properties. This document will delve into the core principles of its mechanism of action as a mammalian Target of Rapamycin (mTOR) inhibitor, situated within the broader context of C42-substituted rapamycin analogs (rapalogs). We will explore the critical mTOR signaling pathway, detail relevant experimental protocols for inhibitor characterization, and present quantitative data for related compounds to provide a framework for its potential evaluation.

Introduction to Rapamycin and C42-Modification

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus. Its primary mechanism of action involves the inhibition of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Rapamycin first forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[1] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1]

The structure of rapamycin features several hydroxyl groups that are amenable to chemical modification. The hydroxyl group at the C42 position has been a major focus for the development of rapamycin analogs with improved pharmacokinetic profiles, such as increased aqueous solubility and bioavailability, leading to clinically approved drugs like temsirolimus and everolimus.[3][4] this compound is a patented analog representing a modification at this key position.[5] The introduction of a tetrazole moiety is a common strategy in medicinal chemistry to serve as a bioisostere for a carboxylic acid group, potentially influencing solubility, metabolic stability, and target binding.

The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct multi-protein complexes, mTORC1 and mTORC2.[6][7] These complexes act as central integrators of environmental and intracellular cues, including growth factors, nutrients (amino acids), energy status, and oxygen levels, to control cellular processes.[2][6][8]

-

mTORC1: This complex is sensitive to rapamycin and its analogs.[1][6] It is a master regulator of cell growth, primarily by promoting protein synthesis. Key downstream effectors of mTORC1 include the S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][8] Activation of mTORC1 leads to the phosphorylation of S6K1 and 4E-BP1. Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed.[8]

-

mTORC2: Generally considered insensitive to acute rapamycin treatment, mTORC2 regulates cell survival and cytoskeleton organization.[9][10] It phosphorylates and activates other kinases, most notably Akt at serine 473.[8]

The canonical activation pathway for mTORC1 involves upstream signaling from growth factors via the PI3K/Akt pathway. Akt can phosphorylate and inhibit the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1.[8] The inhibition of mTORC1 by the this compound-FKBP12 complex would be expected to block these downstream effects, leading to a reduction in cell proliferation and growth.

Quantitative Data for C42-Modified Rapamycin Analogs

| Compound | Target/Assay | IC50 (nM) | Cell Line | Reference |

| Rapamycin | mTORC1 Kinase Assay | ~1-5 | - | General Knowledge |

| T-Cell Proliferation | ~0.1-1 | Human T-cells | [11] | |

| Everolimus (RAD001) | Cell Proliferation | ~0.8 | Breast Cancer Cells | [10] |

| Temsirolimus (CCI-779) | Cell Proliferation | ~1-10 | Various Cancer Cells | [10] |

| Ridaforolimus (AP23573) | Cell Proliferation | ~0.2-2 | Various Cancer Cells | [10] |

Note: IC50 values are highly dependent on the specific assay conditions, cell line, and experimental setup. The values presented are for comparative purposes.

Key Experimental Protocols

Evaluating the efficacy and mechanism of a novel mTOR inhibitor like this compound involves a series of standardized in vitro assays.

This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1.

Objective: To determine the IC50 value of the test compound against mTORC1.

Methodology:

-

Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates (e.g., from HEK293T cells) using an antibody against a core component, such as Raptor.[12] The complex is captured on protein A/G agarose beads.

-

Inhibitor Incubation: The immunoprecipitated mTORC1 is incubated with varying concentrations of this compound (or a vehicle control) for a defined period on ice.[13]

-

Kinase Reaction: The reaction is initiated by adding a kinase assay buffer containing a substrate (e.g., recombinant inactive S6K1 or 4E-BP1) and ATP.[12][14] The mixture is incubated at 30-37°C for 20-30 minutes.[12][14]

-

Reaction Termination and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE, and the phosphorylation of the substrate (e.g., p-S6K1 at Thr389) is detected by Western blotting using a phospho-specific antibody.[12][14]

-

Data Analysis: Band intensities are quantified using densitometry. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by plotting inhibition versus compound concentration.

This technique is used to assess the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation status of key downstream mTORC1 substrates.

Objective: To confirm that this compound inhibits mTORC1 signaling in intact cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., cancer cell lines like MCF-7 or MDA-MB-231) and allow them to adhere.[15] Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours). A vehicle-treated group serves as the negative control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][16]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[17] Due to the large size of mTOR (~289 kDa), a low-percentage or gradient gel is recommended.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][17]

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[1][16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins, such as phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][17]

-

Analysis: Quantify the band intensities. The level of phosphorylated protein should be normalized to the total amount of that protein to determine the specific inhibitory effect.

These assays measure the cytostatic or cytotoxic effects of the inhibitor on cell growth.

Objective: To determine the effect of this compound on the proliferation of cancer or other relevant cell lines.

Methodology (MTT/MTS Assay Example):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a period of 48-96 hours.[18]

-

Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well.[14][15] Viable, metabolically active cells will reduce the salt into a colored formazan product.

-

Incubation and Measurement: Incubate for 1-4 hours. If using MTT, a solubilization solution must be added. Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Considerations

The development of rapalogs is guided by understanding the relationship between chemical structure and biological activity.[19] For C42-substituted analogs, the goal is often to improve properties without compromising the essential binding interactions.

Key considerations for modifications at the C42 position include:

-

Steric Hindrance: The substituent should not be overly bulky to prevent steric clashes that could disrupt the conformation required for binding to the FKBP12-mTOR interface.

-

Solubility: Introducing polar or ionizable groups, such as a tetrazole, can significantly enhance aqueous solubility compared to the parent rapamycin molecule.[3][20]

-

Metabolic Stability: The modification can alter the molecule's susceptibility to metabolism by cytochrome P450 enzymes, potentially affecting its half-life.[21]

Conclusion

This compound represents a targeted chemical modification of the rapamycin scaffold designed to leverage the well-established mTOR inhibitory mechanism. While detailed characterization data for this specific molecule is not widely published, this guide provides the necessary context and experimental frameworks for its evaluation. By understanding the mTOR signaling pathway and applying robust in vitro assays, researchers can effectively characterize the potency, mechanism, and cellular effects of this and other novel C42-substituted rapamycin analogs, paving the way for the development of next-generation mTOR inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. Selective Substitution of 31/42–OH in Rapamycin Guided by an in Situ IR Technique [mdpi.com]

- 4. Recent advances in the chemistry, biosynthesis and pharmacology of rapamycin analogs - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assaygenie.com [assaygenie.com]

- 7. cusabio.com [cusabio.com]

- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raybiotech.com [raybiotech.com]

- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 11. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective substitution of 31/42-OH in rapamycin guided by an in situ IR technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 42-(2-Tetrazolyl)rapamycin (Taltorolimus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Taltorolimus, is a semi-synthetic macrolide and a derivative of rapamycin (sirolimus). It belongs to the class of mTOR inhibitors, a group of drugs that target the mammalian target of rapamycin, a crucial kinase involved in regulating cell growth, proliferation, and survival.[1] Taltorolimus is specifically designed as a proagent compound of a rapamycin analog, indicating that it is likely metabolized in vivo to its active form.[2][3] This modification at the 42-position of the rapamycin core structure is intended to modulate its physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols relevant to its characterization, and a visualization of its mechanism of action within the mTOR signaling pathway.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 221877-56-1 | [2] |

| Molecular Formula | C₅₂H₇₉N₅O₁₂ | [2] |

| Molecular Weight | 966.21 g/mol | [2] |

| Solubility | ≥ 130 mg/mL in DMSO | MedChemExpress |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent and reliable characterization of this compound. The following sections outline methodologies for key experiments based on established practices for rapamycin and its analogs.

Determination of Aqueous Solubility

The aqueous solubility of a drug candidate is a critical parameter that affects its bioavailability. The shake-flask method is a standard approach for determining thermodynamic solubility.

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Stability Indicating Assay

A stability-indicating analytical method is essential to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. For rapamycin and its analogs, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.

Workflow for Stability Indicating HPLC Method Development

Caption: Workflow for the development of a stability-indicating HPLC assay.

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's membrane permeability and overall pharmacokinetic behavior. The shake-flask method using n-octanol and water is the traditional method for LogP determination.

Workflow for LogP Determination

Caption: Workflow for the experimental determination of the LogP value.

Mechanism of Action: mTOR Signaling Pathway

This compound, as a rapamycin analog, is a specific inhibitor of the mammalian target of rapamycin (mTOR).[3] mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Rapamycin and its analogs act by forming a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[1] The inhibition of mTORC1 disrupts downstream signaling pathways that are critical for cell growth, proliferation, and metabolism.

Inhibition of the mTORC1 Signaling Pathway by this compound

Caption: The mTORC1 signaling pathway and its inhibition by this compound.

Conclusion

This compound (Taltorolimus) is a promising rapamycin analog with potential therapeutic applications stemming from its mTOR inhibitory activity. While some fundamental chemical properties have been identified, a comprehensive characterization, particularly regarding its aqueous solubility, stability under physiological conditions, and lipophilicity, is essential for its further development. The experimental protocols and signaling pathway diagram provided in this guide offer a framework for researchers and drug development professionals to systematically investigate and understand the chemical and biological behavior of this compound. Further studies are warranted to fully elucidate its properties and unlock its therapeutic potential.

References

In-Depth Structural Analysis of 42-(2-Tetrazolyl)rapamycin (Zotarolimus): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and functional analysis of 42-(2-Tetrazolyl)rapamycin, a semi-synthetic derivative of rapamycin also known as Zotarolimus (ABT-578). Developed as a potent inhibitor of the mammalian target of rapamycin (mTOR), this macrolide has significant applications in the field of drug-eluting stents for the prevention of restenosis. This document details its chemical structure, synthesis, mechanism of action, and key biopharmaceutical properties, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams of its signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions and analytical characterization.

Introduction

This compound, systematically named (42S)-42-Deoxy-42-(1H-tetrazol-1-yl)-rapamycin and commercially known as Zotarolimus, is a key therapeutic agent in interventional cardiology.[1] As a member of the "limus" family of drugs, its primary function is to suppress the immune response and inhibit cell proliferation, thereby preventing the re-narrowing of coronary arteries following stent implantation.[2] Structurally, it is a derivative of rapamycin where the hydroxyl group at the C-42 position is substituted with a tetrazole ring.[] This modification enhances its lipophilicity and modulates its pharmacokinetic profile.[4] This guide delves into the detailed structural analysis, synthesis, and biological evaluation of this important compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the large 31-membered macrolide ring common to rapamycin and its analogs. The key distinguishing feature is the presence of a tetrazole moiety at the 42-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,27-dihydroxy-10,21-dimethoxy-3-{(1R)-2-[(1S,3R,4S)-3-methoxy-4-(1H-tetrazol-1-yl)cyclohexyl]-1-methylethyl}-6,8,12,14,20,26-hexamethyl-4,9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-heptadecahydro-3H-23,27-epoxypyrido[2,1-c][][5]oxazacyclohentriacontine-1,5,11,28,29(6H,31H)-pentone | |

| CAS Number | 221877-54-9 | |

| Molecular Formula | C₅₂H₇₉N₅O₁₂ | [6] |

| Molecular Weight | 966.2 g/mol | [6] |

| Solubility | Extremely low in water; freely soluble in propylene glycol, acetone, toluene, acetonitrile, ethanol, benzyl alcohol, and DMSO. | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound has been elucidated using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (DQCOSY, ROESY, TOCSY, HSQC, and HMBC) NMR experiments. The complete proton and carbon assignments in DMSO-d₆ have been published, providing a crucial reference for the structural verification of this compound.[5]

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| C-42 | - | 160.2 | [5] |

| Tetrazole CH | 9.68 | 145.2 | [5] |

| C-1 | - | 211.5 | [5] |

| C-8 | - | 136.2 | [5] |

| C-12 | - | 39.8 | [5] |

| Note: This table presents a selection of key assignments. For a complete list, refer to the cited literature. |

Synthesis and Manufacturing

The synthesis of this compound is achieved through the semi-synthetic modification of rapamycin, which is produced via fermentation of the bacterium Streptomyces hygroscopicus. A key synthetic strategy involves a one-pot reaction to introduce the tetrazole moiety at the 42-position of the rapamycin macrocycle.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a generalized representation based on methods for synthesizing tetrazole derivatives of rapamycin.

-

Reaction Setup: Dissolve rapamycin in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen) and cool the solution to a low temperature (e.g., -30°C).

-

Activation of Hydroxyl Group: Add a hindered base, such as 2,6-lutidine, followed by the slow addition of a sulfonylating agent, like trifluoromethanesulfonic anhydride (triflic anhydride). This step converts the C-42 hydroxyl group into a good leaving group (triflate).

-

Nucleophilic Substitution: To the same reaction mixture, add 1H-tetrazole followed by a tertiary amine base, such as diisopropylethylamine (DIEA). The tetrazole acts as a nucleophile, displacing the triflate group at the C-42 position.

-

Work-up and Purification: After the reaction is complete, the mixture is typically filtered to remove salts, concentrated, and then purified using column chromatography (e.g., silica gel) with an appropriate eluent system to isolate the desired this compound product.

Mechanism of Action: mTOR Inhibition

Like its parent compound, this compound exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[2]

The mechanism involves a multi-step process:

-

Binding to FKBP12: this compound first forms a high-affinity complex with the intracellular protein FK506-binding protein 12 (FKBP12).[7]

-

Inhibition of mTORC1: The resulting Zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR Complex 1 (mTORC1).[2]

-

Downstream Signaling Blockade: This binding event allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).

-

Cell Cycle Arrest: The inhibition of these downstream signaling pathways ultimately leads to a halt in the cell cycle at the G1 phase, thereby preventing cell proliferation.

Biological Activity and Pharmacokinetics

The biological activity of this compound is characterized by its potent binding to FKBP12 and subsequent inhibition of mTOR-mediated signaling. Its pharmacokinetic profile has been evaluated in preclinical models, demonstrating its suitability for localized drug delivery from stents.

Table 3: Biological Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| FKBP12 Binding IC₅₀ | 2.8 nM | Cell-free assay | [7] |

| mTOR Inhibition | Potent inhibitor of mTORC1 | In vitro and in vivo models | [] |

Experimental Protocol: In Vitro mTOR Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on mTOR kinase.

-

Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) using a CHAPS-based buffer to maintain the integrity of the mTOR complexes. Incubate the cell lysate with an anti-Raptor antibody to specifically pull down mTORC1.

-

Kinase Reaction: Resuspend the immunoprecipitated mTORC1 complex in a kinase assay buffer. Add a recombinant substrate, such as GST-S6K1.

-

Inhibitor Treatment: Add varying concentrations of this compound (and appropriate vehicle controls) to the reaction mixtures.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 20-30 minutes).

-

Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate (e.g., phospho-S6K1 at Thr389) using Western blotting with a phospho-specific antibody.

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of mTORC1 activity and calculate the IC₅₀ value.[8][9]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Studies in canine and rabbit models have been conducted to evaluate its behavior when eluted from coronary stents.

Table 4: Preclinical Pharmacokinetic Parameters of Zotarolimus-Eluting Stents

| Species | Study Duration | Key Findings | Reference |

| Canine | 30 days | Implantation is technically feasible with an excellent safety profile and no evidence of systemic toxicity or neurotoxicity. Blood samples collected for pharmacokinetic analysis. | [10][11] |

| Rabbit | 90 days | Lower arterial drug levels compared to slow-release Zotarolimus-eluting stents, which may lead to more rapid endothelial maturation. | [12] |

Conclusion

This compound (Zotarolimus) is a well-characterized semi-synthetic macrolide with potent mTOR inhibitory activity. Its structural features, particularly the tetrazole substitution at the 42-position, contribute to its favorable pharmacokinetic properties for localized drug delivery. The detailed structural elucidation by NMR spectroscopy provides a solid foundation for its analytical characterization. The established mechanism of action, involving the formation of a ternary complex with FKBP12 and mTORC1, explains its potent anti-proliferative effects. The outlined synthetic and bioassay protocols serve as valuable resources for researchers and drug development professionals working with this important therapeutic agent and its analogs. Further research, particularly the determination of its co-crystal structure with the FKBP12-mTOR complex, would provide even deeper insights into its molecular interactions.

References

- 1. Zotarolimus (ABT-578) eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical evaluation of second-generation everolimus- and zotarolimus-eluting coronary stents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Profile of 42-(2-Tetrazolyl)rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin developed for its potent antiproliferative and immunosuppressive properties. This document provides an in-depth technical overview of the in-vitro studies conducted with this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development.

Mechanism of Action: mTORC1 Inhibition

Zotarolimus exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Similar to its parent compound, rapamycin, zotarolimus first forms a high-affinity complex with the intracellular protein FK-binding protein 12 (FKBP12). This zotarolimus-FKBP12 complex then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR complex 1 (mTORC1), leading to the allosteric inhibition of mTORC1 kinase activity.

The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates ultimately leads to the arrest of the cell cycle in the G1 phase, thereby halting cell proliferation. This targeted mechanism of action underpins the potent antiproliferative effects of zotarolimus observed in various in-vitro models.

Quantitative In-Vitro Data

The antiproliferative and immunosuppressive activities of this compound have been quantified in a variety of in-vitro assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values obtained in these studies.

Table 1: Inhibition of Cellular Proliferation

| Cell Type | Assay Type | Mitogen/Stimulus | IC50 (nM) |

| Human Coronary Artery Smooth Muscle Cells (SMC) | Proliferation Assay | Growth Factor-Induced | 0.8 |

| Human Coronary Artery Smooth Muscle Cells (SMC) | Proliferation Assay | Not Specified | 2.9 |

| Human Coronary Artery Endothelial Cells (EC) | Proliferation Assay | Not Specified | 2.6 |

| Human T-Cells | Proliferation Assay | Concanavalin A (Con A) | 7.0 |

| Rat T-Cells | Proliferation Assay | Concanavalin A (Con A) | 1337 |

| Human Lymphocytes | Mixed Lymphocyte Reaction (MLR) | Allogeneic Stimulator Cells | 1.2 |

| Rat Lymphocytes | Mixed Lymphocyte Reaction (MLR) | Allogeneic Stimulator Cells | 1465 |

Table 2: Target Binding Affinity

| Target | Assay Type | IC50 (nM) |

| FKBP12 | Competitive Binding Assay | 2.8 |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro experiments cited in this document, enabling a comprehensive understanding of the conditions under which the quantitative data were generated.

FKBP12 Competitive Binding Assay

This assay determines the affinity of a test compound for the FKBP12 protein by measuring its ability to compete with a known radiolabeled or fluorescently-labeled ligand.

Materials:

-

Recombinant human FKBP12 protein

-

Labeled ligand (e.g., [³H]FK506 or a fluorescently-labeled FKBP12 ligand)

-

Test compound (this compound)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

-

96-well microplates (e.g., avidin-coated for biotinylated FKBP12)

-

Scintillation counter or fluorescence polarization plate reader

Procedure:

-

Immobilization of FKBP12 (if applicable): If using biotinylated FKBP12, pre-coat avidin-coated microplates with the protein according to the manufacturer's instructions.

-

Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) in assay buffer. Prepare a working solution of the labeled ligand at a concentration close to its Kd for FKBP12.

-

Competition Reaction:

-

To each well of the microplate, add a fixed concentration of FKBP12 and the labeled ligand.

-

Add varying concentrations of the test compound or vehicle control.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

-

Detection:

-

For radiolabeled ligands, wash the plates to remove unbound ligand, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For fluorescently-labeled ligands, measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of bound labeled ligand as a function of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

-

Methodological & Application

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic analog of rapamycin, a potent inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] As a member of the rapalog class of drugs, this compound exerts its biological effects by targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival that is often dysregulated in cancer.[2][3][4] These notes provide a comprehensive overview of the application of this compound in cancer cell line research, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes.

Mechanism of Action: Targeting the mTOR Signaling Pathway

This compound, like its parent compound rapamycin, functions by forming a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[5]

mTORC1 is a central regulator of cell growth and proliferation. Its inhibition by this compound leads to the dephosphorylation of its key downstream effectors, p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). This results in the suppression of protein synthesis and arrests the cell cycle, primarily at the G1 phase.[3][5] While mTORC2 is generally considered less sensitive to acute rapamycin treatment, prolonged exposure can also affect its assembly and signaling in some cell types.[3]

Data Presentation: Anti-proliferative Activity

Table 1: Representative IC50 Values of Rapamycin and Everolimus in Various Cancer Cell Lines.

| Cell Line | Cancer Type | Rapamycin IC50 (nM) | Everolimus (RAD001) IC50 (nM) |

| NCI-H460 | Non-Small Cell Lung Cancer | - | 65.94 ± 1.35 |

| NCI-H661 | Non-Small Cell Lung Cancer | - | 23.18 ± 1.34 |

| MCF-7 | Breast Cancer | ~1-20 | Data available |

| MDA-MB-231 | Breast Cancer | ~20,000 | Data available |

Note: IC50 values are highly dependent on the experimental conditions, including cell density, incubation time, and the specific assay used. The data presented here are for illustrative purposes and are derived from published literature.[6][7] Researchers should determine the IC50 for this compound in their specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (for MTT only): Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect changes in the phosphorylation status of key mTOR pathway proteins.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a potent mTOR inhibitor with potential applications in cancer research. The protocols outlined in these application notes provide a framework for the in vitro characterization of its effects on cancer cell lines. By assessing its impact on cell viability, mTOR signaling, cell cycle progression, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. It is crucial to empirically determine the optimal concentrations and treatment times for each specific cancer cell line under investigation.

References

- 1. The Anti-Cancer Effects of a Zotarolimus and 5-Fluorouracil Combination Treatment on A549 Cell-Derived Tumors in BALB/c Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer [mdpi.com]

- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin for Immunosuppression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semi-synthetic derivative of rapamycin, a macrolide compound with potent immunosuppressive properties. Like its parent compound, Zotarolimus functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. Specifically, Zotarolimus, in complex with the intracellular protein FK-binding protein 12 (FKBP12), targets the mTOR complex 1 (mTORC1), leading to the arrest of the cell cycle in the G1 phase and subsequent inhibition of T-lymphocyte proliferation. This mechanism of action makes it a compound of significant interest for immunosuppression in various contexts, including the prevention of organ transplant rejection and in drug-eluting stents to mitigate restenosis.

These application notes provide an overview of the immunosuppressive properties of this compound, along with detailed protocols for key in vitro and in vivo assays to evaluate its efficacy.

Mechanism of Action: mTOR Signaling Pathway

Zotarolimus exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway. The binding of an antigen to the T-cell receptor (TCR) initiates a signaling cascade that activates mTORC1. Activated mTORC1 then phosphorylates downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell cycle progression. By forming a complex with FKBP12, Zotarolimus allosterically inhibits mTORC1, thereby blocking this cascade and preventing T-cell proliferation and activation.

Caption: mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: Comparative Immunosuppressive Activity

The following tables summarize the quantitative data on the immunosuppressive activity of this compound (Zotarolimus) in comparison to Sirolimus (Rapamycin) and Everolimus.

Table 1: In Vitro Inhibition of Cytokine Production by Human Monocytes [1]

| Compound | IC50 for MCP-1 Production (nM) | Effect on TNF-α Production | Effect on IL-6 Production |

| This compound (Zotarolimus) | 2.6 ± 0.2 | No significant inhibition | No significant inhibition |

| Sirolimus (Rapamycin) | 5.9 ± 1.9 | No significant inhibition | No significant inhibition |

IC50: Half maximal inhibitory concentration. MCP-1: Monocyte Chemoattractant Protein-1. TNF-α: Tumor Necrosis Factor-alpha. IL-6: Interleukin-6. Data are presented as mean ± standard error.

Table 2: In Vivo Immunosuppressive Activity in a Rat Cardiac Allograft Model

| Compound | Dose (mg/kg/day, i.p.) | Outcome |

| This compound (Zotarolimus) | Not explicitly stated, but showed a 4-fold reduction in potency for systemic immunosuppression compared to Sirolimus | Reduced systemic immunosuppression |

| Sirolimus (Rapamycin) | 1.5 | Weak heartbeat and high degree of rejection (low dose)[2] |

| 6.0 | Strong heartbeat and mild rejection (high dose)[2] |

i.p.: intraperitoneal. The study comparing Zotarolimus and Sirolimus noted comparable in vitro T-cell proliferation inhibition but a 4-fold reduction in systemic immunosuppression for Zotarolimus in three different rat models, suggesting a more localized effect or faster clearance.

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol is designed to assess the inhibitory effect of this compound on T-cell proliferation.

Caption: Workflow for the in vitro T-Cell Proliferation Assay.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

T-cell enrichment kit (negative selection)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

96-well round-bottom culture plates

-

Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

-

This compound (Zotarolimus) stock solution in DMSO

-

Flow cytometer

Methodology:

-

T-Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit according to the manufacturer's protocol.

-

CFSE Labeling: Resuspend enriched T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells three times.

-

Cell Plating and Treatment: Resuspend CFSE-labeled T-cells in complete RPMI-1640 at 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate. Prepare serial dilutions of this compound in complete RPMI-1640 and add to the wells. Include a vehicle control (DMSO).

-

T-Cell Stimulation: Add a stimulation cocktail of anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to the appropriate wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and, if desired, stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Acquire data on a flow cytometer. Proliferation is measured by the dilution of CFSE fluorescence in daughter cells.

One-Way Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of this compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.

Methodology:

-

Cell Preparation:

-

Responder Cells: Isolate PBMCs from one donor as described above.

-

Stimulator Cells: Isolate PBMCs from a second, HLA-mismatched donor. Treat these cells with mitomycin C (50 µg/mL) or irradiation (e.g., 3000 rads) to prevent their proliferation.

-

-

Cell Culture and Treatment:

-

In a 96-well flat-bottom plate, co-culture 1 x 10^5 responder cells with 1 x 10^5 stimulator cells per well in a final volume of 200 µL of complete RPMI-1640 medium.

-

Add serial dilutions of this compound to the wells. Include appropriate controls (responder cells alone, stimulator cells alone, and an untreated co-culture).

-

-

Proliferation Assessment:

-

Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

For the final 18-24 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-thymidine using a scintillation counter. The level of radioactivity is proportional to the extent of cell proliferation.

-

In Vivo Rat Cardiac Allograft Model

This protocol is a representative in vivo model to evaluate the immunosuppressive efficacy of this compound in preventing organ transplant rejection.[2]

Caption: Workflow for the in vivo Rat Cardiac Allograft Model.

Animals:

-

Donor rats (e.g., Brown-Norway)

-

Recipient rats (e.g., Lewis) - this combination represents a major histocompatibility complex (MHC) mismatch.

Methodology:

-

Surgical Procedure: Perform a heterotopic cardiac allotransplantation, where the donor heart is transplanted into the abdomen of the recipient rat with anastomosis of the donor aorta and pulmonary artery to the recipient's abdominal aorta and inferior vena cava, respectively.

-

Treatment:

-

Divide recipient rats into treatment groups: vehicle control, this compound (at various doses), and positive controls (e.g., Sirolimus, Everolimus).

-

Administer the assigned treatment daily via intraperitoneal (i.p.) injection, starting on the day of transplantation.

-

-

Monitoring:

-

Monitor the viability of the transplanted heart daily by palpation of the abdomen for a heartbeat.

-

The day of cessation of a palpable heartbeat is considered the day of graft rejection.

-

-

Endpoint:

-

The primary endpoint is the median survival time (MST) of the cardiac allograft.

-

Upon rejection, the graft can be explanted for histopathological analysis to grade the severity of rejection.

-

Conclusion

This compound (Zotarolimus) is a potent mTOR inhibitor with significant immunosuppressive activity. The provided data and protocols offer a framework for researchers to further investigate its properties and potential applications in immunosuppressive therapies. The comparative data suggests that while its in vitro potency on immune cells is comparable to Sirolimus, its in vivo systemic effects may be reduced, which could be advantageous in certain therapeutic settings. The detailed experimental protocols provide a starting point for the consistent and reliable evaluation of this and other rapamycin analogs.

References

Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in In-Vitro Assays

Abstract

These application notes provide a detailed protocol for the solubilization and use of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus, for in-vitro experimental assays. Temsirolimus is a specific inhibitor of the mammalian target of rapamycin (mTOR) and is widely utilized in cancer research and other studies involving cellular growth, proliferation, and metabolism.[1][2][3] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document outlines the recommended solvents, preparation of stock solutions, and general guidelines for its application in cell-based assays. Additionally, it includes a summary of the mTOR signaling pathway targeted by this compound.

Solubility and Stock Solution Preparation

Successful in-vitro studies hinge on the correct preparation of the compound. Temsirolimus is insoluble in water but soluble in organic solvents.[3]

Recommended Solvents:

-

Dimethyl sulfoxide (DMSO): The most common and highly recommended solvent for preparing stock solutions of Temsirolimus for in-vitro use.[2][4] It is soluble in DMSO at concentrations greater than or equal to 130 mg/mL.[2][4] For optimal results, it is crucial to use newly opened, anhydrous DMSO as the solvent is hygroscopic, and water content can significantly impact solubility.[2][4]

-

Ethanol: Temsirolimus is also soluble in ethanol.[3]

Quantitative Solubility Data:

| Solvent | Solubility | Notes |

| DMSO | ≥ 130 mg/mL (134.55 mM)[2][4] | Use newly opened, anhydrous DMSO.[2][4] |

| Ethanol | Soluble (exact concentration not specified)[3] | A viable alternative to DMSO. |

| Water | Insoluble[3] | Do not attempt to dissolve directly in aqueous solutions.[5] |

Experimental Protocol: Preparation of Temsirolimus for In-Vitro Assays

This protocol describes the steps to prepare a Temsirolimus stock solution and subsequent working solutions for treating cells in culture.

Materials:

-

This compound (Temsirolimus) powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

Procedure:

2.1. Preparation of a 10 mM Stock Solution in DMSO:

-

Weighing the Compound: Accurately weigh the desired amount of Temsirolimus powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.971 mg of Temsirolimus (Molecular Weight: 971.2 g/mol ).

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Temsirolimus powder. To continue the example, add 100 µL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the Temsirolimus is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C or -80°C for long-term stability.[6] A stock solution stored at -20°C should be used within one month, while storage at -80°C extends the stability to six months.[6]

2.2. Preparation of Working Solutions:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation of the compound, it is recommended to add the cell culture medium to the Temsirolimus-DMSO solution, rather than the other way around.[7]

-

Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity to the cells.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Experimental Workflow Diagram:

Caption: Workflow for preparing Temsirolimus solutions.

Mechanism of Action: mTOR Signaling Pathway

Temsirolimus functions as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[9][11] Temsirolimus, similar to its parent compound rapamycin, primarily inhibits the activity of mTORC1.[12]

The inhibition of mTORC1 by Temsirolimus leads to the dephosphorylation of its downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[10] This results in the suppression of protein synthesis and arrests the cell cycle, thereby inhibiting cell growth and proliferation.[9]

mTOR Signaling Pathway Diagram:

Caption: Simplified mTOR signaling pathway and Temsirolimus inhibition.

In-Vitro Assay Considerations

When using Temsirolimus in in-vitro assays, it is important to consider the following:

-

Cell Line Sensitivity: The effective concentration of Temsirolimus can vary significantly between different cell lines. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for the specific cell line being investigated.

-

Incubation Time: The duration of treatment with Temsirolimus will depend on the specific assay and the biological question being addressed. Incubation times can range from a few hours to several days.[13][14]

-

Assay Type: Temsirolimus can be used in a variety of in-vitro assays, including:

-

Proliferation assays: (e.g., MTS, XTT) to measure the effect on cell viability.[8][13]

-

Western blotting: to analyze the phosphorylation status of mTOR pathway proteins (e.g., p-mTOR, p-S6K, p-4E-BP1).[14]

-

Apoptosis assays: (e.g., Annexin V staining) to assess programmed cell death.[15]

-

Autophagy assays: to investigate the induction of autophagy.[15]

-

Migration and invasion assays: to study the effect on cell motility.

-

By following these guidelines and protocols, researchers can effectively utilize this compound in their in-vitro studies to investigate the mTOR signaling pathway and its role in various biological processes.

References